Rac-2-(5-(3-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride
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Overview
Description
Rac-2-(5-(3-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[221]heptane hydrochloride is a complex organic compound that features a bicyclic structure with a nitrogen atom and multiple substituents, including a chlorophenyl and a fluoropyridinyl group
Preparation Methods
The synthesis of rac-2-(5-(3-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the 3-chlorophenyl and 6-fluoropyridinyl precursors.
Cycloaddition Reaction: These precursors undergo a cycloaddition reaction to form the bicyclic structure.
Functional Group Modification: The bicyclic intermediate is then modified to introduce the aza group and other substituents.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.
Chemical Reactions Analysis
Rac-2-(5-(3-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluoropyridinyl positions.
Cycloaddition: The bicyclic structure allows for further cycloaddition reactions to form more complex structures.
Scientific Research Applications
Rac-2-(5-(3-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-2-(5-(3-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Rac-2-(5-(3-chlorophenyl)-6-fluoropyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane hydrochloride can be compared to other bicyclic compounds with similar structures, such as:
Longeracemine: A member of the Daphniphyllum family of alkaloids, featuring a 2-azabicyclo[2.2.1]heptane core.
Bicyclo[2.2.1]heptane Derivatives: These compounds are used in various chemical reactions and have applications in fragrance and pharmaceutical industries.
2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride:
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Properties
Molecular Formula |
C17H16ClFN2 |
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Molecular Weight |
302.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)-6-fluoropyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16ClFN2/c18-12-3-1-2-10(6-12)15-7-11(9-20-17(15)19)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8H2 |
InChI Key |
HDPYKJMZSJWSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)F)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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